
1,3-Propanediol-d8
Vue d'ensemble
Description
1,3-Propanediol-d8 is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 84.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Genetically Engineered Strains for 1,3-Propanediol Production
Research has highlighted the development of genetically engineered microbial strains to enhance the biosynthesis of 1,3-Propanediol from glycerol. These advancements involve modifying the genome of bacteria such as Clostridium butyricum and Klebsiella pneumoniae through techniques like mutagenesis and genetic engineering to overcome bottlenecks like low productivity and metabolite inhibition in natural microorganisms. This approach not only increases yield but also addresses production barriers encountered by wild-type strains, making biosynthesis economically viable and environmentally friendly (Yang et al., 2018).
Advances in Biotechnological Production
The biotechnological production of 1,3-Propanediol involves various bioprocess cultivation techniques using both natural and genetically engineered microbes. The shift towards microbial production from sugars like glucose, facilitated by recombinant strains, represents a significant advancement in this field. This review discusses the state of the art in bioprocess engineering methods for 1,3-Propanediol production, emphasizing the importance of mathematical models for designing bioreactor operating strategies to improve production efficiency (Kaur, Srivastava, & Chand, 2012).
Metabolic Engineering for Microbial Production
Metabolic engineering has facilitated the development of recombinant strains capable of converting lower-cost feedstock D-glucose into 1,3-Propanediol, a breakthrough that promises increased societal benefits through the production of chemicals from renewable resources. This progress underscores the potential of metabolic engineering to enhance biological production pathways (Nakamura & Whited, 2003).
Chemical Routes to 1,3-Propanediol Production
Exploration of chemical routes for 1,3-Propanediol production has focused on developing more efficient processes via heterogeneous catalysts to improve competitiveness in the market. This review evaluates studies involving chemical production routes, emphasizing the influence of active acid and metallic phases on process variables, activity, and selectivity toward 1,3-Propanediol. Optimizing parameters such as temperature and glycerol concentration is crucial for decreasing operating costs (Ruy et al., 2020).
Multi-Modular Engineering in Klebsiella pneumoniae
Research on improving 1,3-Propanediol concentration and tolerance in Klebsiella pneumoniae through multi-modular engineering has demonstrated significant advancements. By focusing on the glycerol pathway and co-substrate transport system regulation, researchers have achieved notable improvements in 1,3-Propanediol concentration, yield, and productivity. This strategy exemplifies the potential of genetic and metabolic engineering in producing 1,3-Propanediol with high efficiency (Wang et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 1,3-Propanediol-d8 is the enzyme 1,3-propanediol oxidoreductase . This enzyme plays a crucial role in the bioconversion of glycerol to 1,3-propanediol . Another target is the Haloalkane dehalogenase , which is involved in the degradation of halogenated alkanes .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzyme 1,3-propanediol oxidoreductase . This enzyme catalyzes the reduction of 3-hydroxypropionaldehyde to 1,3-propanediol . The deuterium atoms in this compound can be incorporated into drug molecules as tracers for quantitation during the drug development process .
Biochemical Pathways
This compound is involved in the glycerol bioconversion pathway . In this pathway, glycerol is first dehydrated to 3-hydroxypropionaldehyde by the action of glycerol dehydratase . Then, 1,3-propanediol oxidoreductase reduces 3-hydroxypropionaldehyde to 1,3-propanediol . The presence of this compound in this pathway can affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . Deuterium, being a stable isotope of hydrogen, can alter the metabolic stability and hence the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the glycerol bioconversion pathway . By serving as a substrate for 1,3-propanediol oxidoreductase, this compound contributes to the production of 1,3-propanediol . This compound is a valuable chemical used in various industries, including the polymer, pharmaceutical, food, and cosmetics industries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of impurities in crude glycerol can affect the activity of glycerol dehydratase, a key enzyme in the 1,3-propanediol synthetic pathway . Moreover, the efficiency of 1,3-propanediol production can be enhanced by optimizing the fermentation conditions and using metabolic engineering strategies .
Analyse Biochimique
Biochemical Properties
1,3-Propanediol-d8 plays a significant role in biochemical reactions, particularly in the context of microbial fermentation processes. It interacts with several key enzymes, including glycerol dehydratase and 1,3-propanediol oxidoreductase. Glycerol dehydratase catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde, which is subsequently reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase. These interactions are crucial for the microbial production of 1,3-propanediol from glycerol .
Cellular Effects
This compound influences various cellular processes, particularly in microbial cells. It has been observed to affect cell growth and metabolism, especially in bacteria such as Klebsiella pneumoniae. The compound can alter cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, the presence of this compound can enhance the production of reducing equivalents like NADH, which are essential for various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in its metabolic pathway. The compound binds to glycerol dehydratase and 1,3-propanediol oxidoreductase, facilitating the conversion of glycerol to 1,3-propanediol. This process involves enzyme activation and the subsequent reduction of 3-hydroxypropionaldehyde to 1,3-propanediol. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and enzyme activity. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance metabolic processes. At higher doses, it can cause toxic effects, including disruptions in cellular metabolism and enzyme activity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycerol metabolism. It interacts with enzymes such as glycerol dehydratase and 1,3-propanediol oxidoreductase, facilitating the conversion of glycerol to 1,3-propanediol. This process is part of the larger metabolic network that includes the tricarboxylic acid (TCA) cycle and glycolysis. The presence of this compound can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, this compound is transported and distributed through both passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it participates in metabolic processes and interacts with other biomolecules .
Propriétés
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-JVKIUYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)
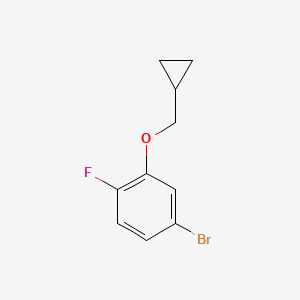
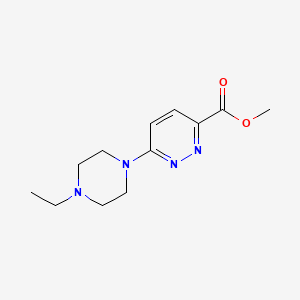



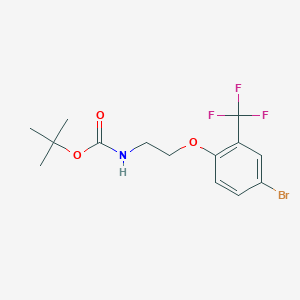
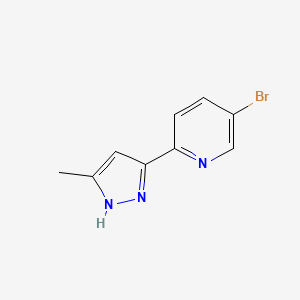

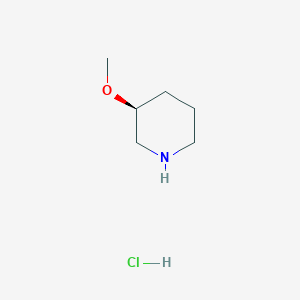
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
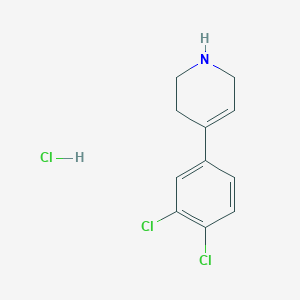
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)

